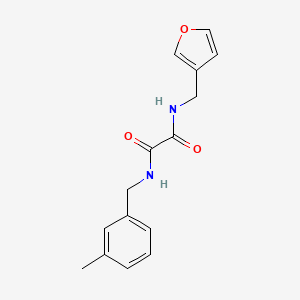![molecular formula C13H14N4S B4681435 2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4681435.png)
2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline
Descripción general
Descripción
2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is a heterocyclic organic molecule that contains a triazole ring and a quinazoline ring. The synthesis of this compound is complex, but it has been successfully achieved through various methods. The compound has been found to have potential applications in scientific research due to its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound may also interact with specific receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In animal models, this compound has been found to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline in lab experiments is its potential as a selective inhibitor of certain enzymes and receptors. This compound may also have fewer side effects compared to other compounds that are currently used in research. However, one of the limitations of using this compound is its complexity in synthesis, which may limit its availability for research.
Direcciones Futuras
There are several future directions for research on 2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline. One direction is to study the compound's potential as an anti-cancer agent in human trials. Another direction is to investigate the compound's mechanism of action in more detail to better understand how it interacts with enzymes and receptors. Additionally, researchers may explore the potential of this compound in treating other diseases that involve inflammation. Further studies may also focus on developing more efficient methods for synthesizing this compound.
In conclusion, this compound is a compound that has potential applications in scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for further investigation. Although the synthesis of this compound is complex, its potential benefits in research make it a valuable molecule for future studies.
Aplicaciones Científicas De Investigación
2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline has potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent. It has been found to have potent anti-inflammatory effects in animal models.
Propiedades
IUPAC Name |
2-methyl-5-propylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-3-8-18-13-15-11-7-5-4-6-10(11)12-14-9(2)16-17(12)13/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRFSSCYRNVVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C3=NC(=NN31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-5-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4681352.png)

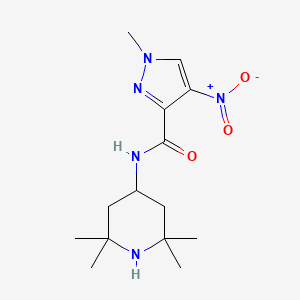
![3-{[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B4681362.png)
![1-[(2-bromo-4,6-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4681389.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4681395.png)
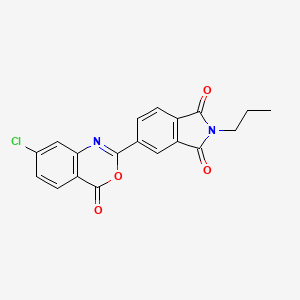
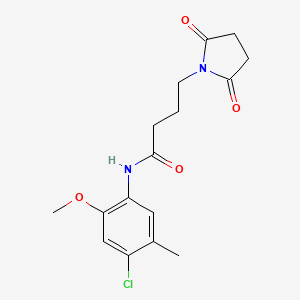
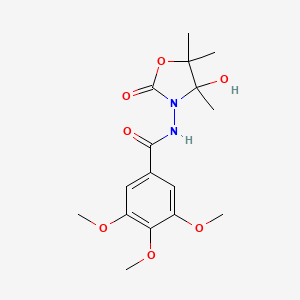
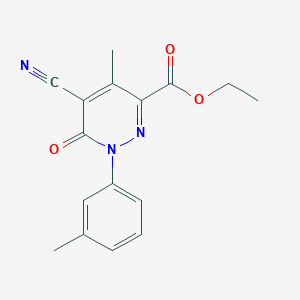
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4681423.png)
![methyl [5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4681426.png)
![N-cyclopropyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4681432.png)
